Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester
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Overview
Description
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester is a complex organic compound with the molecular formula C₁₇H₁₂N₂O₄. This compound is part of the indole and quinazoline family, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution typically requires a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinazoline derivatives: Compounds with similar quinazoline core structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester is unique due to its combined indole and quinazoline structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
62584-11-6 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
methyl 12-hydroxy-6-oxoindolo[2,1-b]quinazoline-12-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c1-23-16(21)17(22)11-7-3-4-8-12(11)18-15-14(20)10-6-2-5-9-13(10)19(15)17/h2-9,22H,1H3 |
InChI Key |
KBIGHBLKYNEVDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2N=C3N1C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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